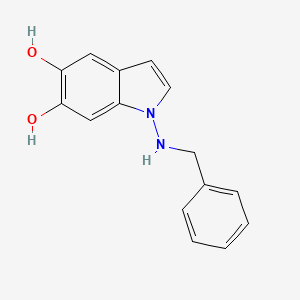

1-(Benzylamino)-1H-indole-5,6-diol

Description

1-(Benzylamino)-1H-indole-5,6-diol is a substituted indole derivative characterized by a benzylamino group at the 1-position and hydroxyl groups at the 5- and 6-positions.

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-(benzylamino)indole-5,6-diol |

InChI |

InChI=1S/C15H14N2O2/c18-14-8-12-6-7-17(13(12)9-15(14)19)16-10-11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |

InChI Key |

AYXXSKSRQIODCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C=CC3=CC(=C(C=C32)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-1H-indole-5,6-diol typically involves the introduction of the benzylamino group to the indole ring. One common method is the reaction of indole-5,6-diol with benzylamine under suitable conditions. The reaction may require a catalyst or specific temperature and pressure conditions to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-1H-indole-5,6-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Benzylamino)-1H-indole-5,6-diol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole ring structure allows the compound to fit into binding sites of proteins, influencing their activity .

Comparison with Similar Compounds

1-Methyl-1H-indole-5,6-diol

- Structure: Features a methyl group at the 1-position instead of benzylamino.

- Key Properties: CAS: 4821-00-5 . Molecular Formula: C₉H₉NO₂. Applications: Historically used in melanin synthesis and as a precursor in oxidative polymerization studies.

5,6-Dihydroxyindole (DHI)

- Structure : Lacks substituents at the 1-position, with hydroxyl groups at 5- and 6-positions.

- Key Properties: CAS: 3131-52-0 . Molecular Formula: C₈H₇NO₂. Applications: Central to eumelanin biosynthesis, OLED materials, and antioxidant research .

- Contrast with Target Compound: The absence of a 1-position substituent in DHI results in higher susceptibility to oxidation. The benzylamino group in 1-(Benzylamino)-1H-indole-5,6-diol likely stabilizes the molecule against rapid degradation, extending its utility in synthetic applications .

5-Benzyloxy-1H-indole-2-carboxylic Acid

- Structure : Benzyloxy group at the 5-position and carboxylic acid at the 2-position.

- Key Properties :

- Contrast with Target Compound: The benzyloxy group in this compound serves as a protective group for hydroxyl moieties, whereas the benzylamino group in 1-(Benzylamino)-1H-indole-5,6-diol may participate in hydrogen bonding or catalytic interactions. The carboxylic acid substituent also introduces distinct electronic effects compared to diol functionalities.

Structural and Functional Comparison Table

| Compound | 1-Substituent | 5,6-Substituents | Molecular Formula | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| 1-(Benzylamino)-1H-indole-5,6-diol | Benzylamino | Diol | C₁₅H₁₄N₂O₂ | Hypothesized: Drug design | Enhanced lipophilicity |

| 1-Methyl-1H-indole-5,6-diol | Methyl | Diol | C₉H₉NO₂ | Melanin synthesis | Moderate steric protection |

| 5,6-Dihydroxyindole (DHI) | None | Diol | C₈H₇NO₂ | Eumelanin, OLEDs | High oxidation susceptibility |

| 5-Benzyloxy-1H-indole-2-carboxylic Acid | H (1-position) | Benzyloxy (5) | C₁₆H₁₃NO₃ | Synthetic intermediate | Stabilized by benzyloxy |

Research Implications and Gaps

- Electronic Effects: The benzylamino group in 1-(Benzylamino)-1H-indole-5,6-diol likely alters the electron density of the indole ring compared to methyl or benzyloxy substituents, influencing redox behavior and intermolecular interactions.

- Synthetic Challenges: While analogs like 5-benzyloxy-1H-indole-2-carboxylic acid are synthesized via hydrolysis , the introduction of a benzylamino group may require specialized coupling reagents or protective strategies.

- Biological Relevance: The dihydroxyindole core is associated with tyrosine kinase inhibition and antioxidant activity; the benzylamino derivative could enhance target specificity in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.